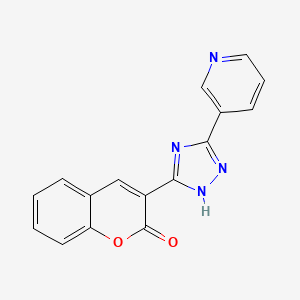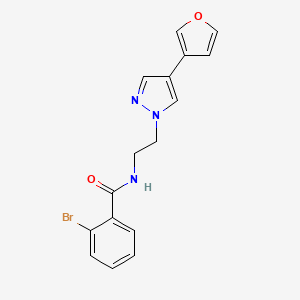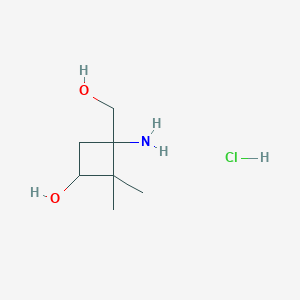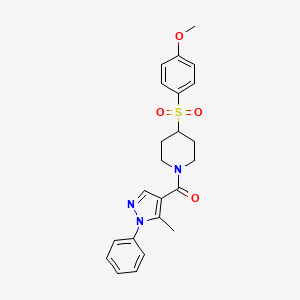![molecular formula C19H20ClNO4S B2641066 4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate CAS No. 339112-22-0](/img/structure/B2641066.png)
4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate” is a research chemical . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular formula of this compound is C19H20ClNO3S . It has a molecular weight of 377.9 g/mol . The structure includes a chlorophenyl group, a sulfinyl group, a carbamate group, and a dimethylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C19H20ClNO3S), molecular weight (377.9 g/mol), and its structural components . Unfortunately, specific properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In a study by Apostol et al., novel valine-derived compounds containing the 4-[(4-chlorophenyl)sulfonyl]phenyl moiety were synthesized and evaluated . Among these, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains. Additionally, a new 1,3-oxazole derivative containing a phenyl group at the 5-position showed activity against Candida albicans.
properties
IUPAC Name |
[4-[2-(4-chlorophenyl)sulfinylacetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-12-9-14(10-13(2)18(12)25-19(23)21(3)4)17(22)11-26(24)16-7-5-15(20)6-8-16/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELDGQPIDIWDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CS(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2640985.png)

![(E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide](/img/structure/B2640988.png)





![4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2640997.png)

![5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2641002.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide](/img/structure/B2641004.png)
